Methyl 2-{4-[(3-chlorophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
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Overview
Description
Methyl 2-{4-[(3-chlorophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{4-[(3-chlorophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multiple steps:
Formation of the Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methyl Group: Methylation is achieved using methylating agents such as methyl iodide in the presence of a base.
Attachment of the 3-chlorophenoxy Methyl Group: This step involves the reaction of the intermediate with 3-chlorophenol in the presence of a suitable catalyst.
Final Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as halogens, nitro groups, or sulfonic acids.
Scientific Research Applications
Methyl 2-{4-[(3-chlorophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has shown promise in several scientific research areas:
Medicinal Chemistry: As a potential anticancer agent, it has been studied for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Neuroprotection: Research has indicated its potential in protecting neuronal cells from oxidative stress and inflammation.
Chemical Biology: Used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Inhibition of Cyclin-Dependent Kinases: It targets CDK2, leading to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory Pathways: It inhibits the NF-kB pathway, reducing inflammation and oxidative stress in neuronal cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their anticancer properties.
Triazole-Pyrimidine Hybrids: Studied for neuroprotective and anti-inflammatory activities.
Uniqueness
Methyl 2-{4-[(3-chlorophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate stands out due to its dual activity in both anticancer and neuroprotective applications, making it a versatile compound for further research and development.
Properties
Molecular Formula |
C23H17ClN4O3S |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
methyl 4-[4-[(3-chlorophenoxy)methyl]phenyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C23H17ClN4O3S/c1-13-18-21-26-20(27-28(21)12-25-22(18)32-19(13)23(29)30-2)15-8-6-14(7-9-15)11-31-17-5-3-4-16(24)10-17/h3-10,12H,11H2,1-2H3 |
InChI Key |
SVJWKDRRNDWEPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)COC5=CC(=CC=C5)Cl)C(=O)OC |
Origin of Product |
United States |
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